molecular formula C23H27N5O3 B11006581 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B11006581
M. Wt: 421.5 g/mol
InChI Key: BVPONIBQKNXMHB-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzodiazepine core, which is known for its wide range of biological activities, and a piperazine moiety, which is often found in pharmaceuticals due to its ability to enhance drug properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as an ortho-diamine and a keto acid, under acidic or basic conditions to form the benzodiazepine ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final Coupling: The final step involves coupling the benzodiazepine core with the piperazine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or benzodiazepine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOIC ACID: Shares the benzodiazepine core but lacks the piperazine moiety.

    2-(3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Contains a similar core structure but with different substituents.

Uniqueness

The uniqueness of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]PROPANAMIDE lies in its combination of the benzodiazepine and piperazine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C23H27N5O3/c1-27-12-14-28(15-13-27)17-8-6-16(7-9-17)24-21(29)11-10-20-23(31)25-19-5-3-2-4-18(19)22(30)26-20/h2-9,20H,10-15H2,1H3,(H,24,29)(H,25,31)(H,26,30)

InChI Key

BVPONIBQKNXMHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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